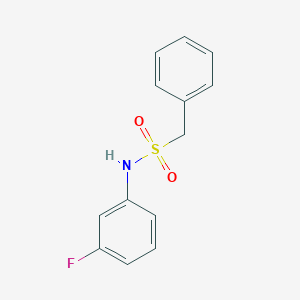
N-(3-fluorophenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-1-phenylmethanesulfonamide, also known as FMPS, is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and ion channels in the body. It has been shown to have an effect on the activity of the TRPV1 ion channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-phenylmethanesulfonamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to have an effect on the activity of certain enzymes involved in cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-fluorophenyl)-1-phenylmethanesulfonamide is that it has been shown to be relatively stable and easy to work with in laboratory experiments. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-fluorophenyl)-1-phenylmethanesulfonamide, including further investigation of its mechanisms of action and its potential use as a therapeutic agent. It could also be used in the development of new drugs for the treatment of pain, inflammation, and cancer. Additionally, future research could focus on developing new synthesis methods for N-(3-fluorophenyl)-1-phenylmethanesulfonamide that are more efficient and cost-effective.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-1-phenylmethanesulfonamide involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylmagnesium bromide to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-1-phenylmethanesulfonamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new therapeutic agents. It has been shown to have potential as a tool for studying the function of certain ion channels in the brain, as well as for investigating the role of certain enzymes in cancer development.
Eigenschaften
Produktname |
N-(3-fluorophenyl)-1-phenylmethanesulfonamide |
|---|---|
Molekularformel |
C13H12FNO2S |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI-Schlüssel |
PGDNUNPWXARWPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)F |
Löslichkeit |
37.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide](/img/structure/B258328.png)
![[7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B258331.png)
![N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258332.png)
![7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258333.png)
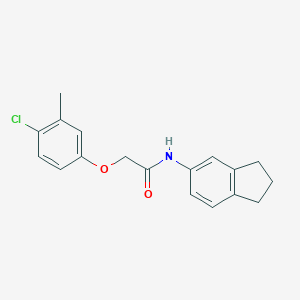
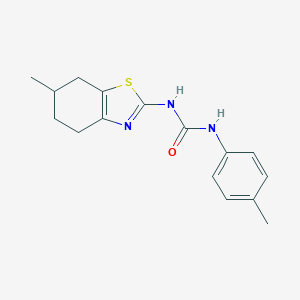
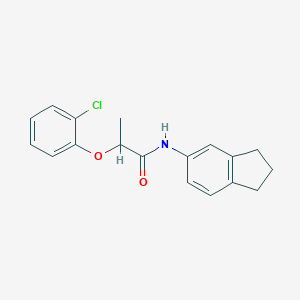
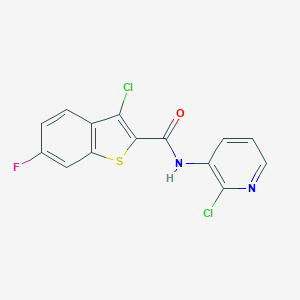
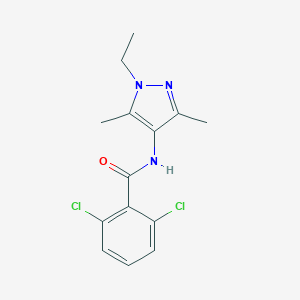
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B258344.png)
![Isopropyl 4-(3-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B258345.png)
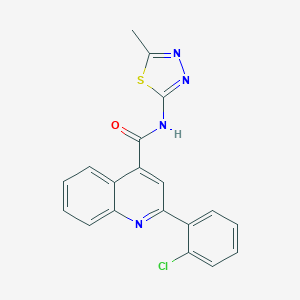
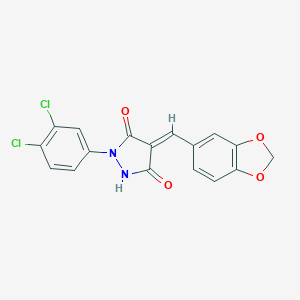
![6-(4-Chlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B258353.png)